O-Demethyl apremilast
O-Demethyl apremilast
O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast. It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs; IC50s = 8.3 and 5.6 µM, respectively). O-Demethyl apremilast is also an oxidative degradation product of apremilast.
Brand Name:
Vulcanchem
CAS No.:
1384441-38-6
VCID:
VC0107503
InChI:
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
SMILES:
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Molecular Formula:
C21H22N2O7S
Molecular Weight:
446.5 g/mol
O-Demethyl apremilast
CAS No.: 1384441-38-6
Cat. No.: VC0107503
Molecular Formula: C21H22N2O7S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast. It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs; IC50s = 8.3 and 5.6 µM, respectively). O-Demethyl apremilast is also an oxidative degradation product of apremilast. |
|---|---|
| CAS No. | 1384441-38-6 |
| Molecular Formula | C21H22N2O7S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 |
| Standard InChI Key | PEUJABWEZWJNBO-MRXNPFEDSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O |
| SMILES | CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O |
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